6-Bromo-5-methyloxazolo[5,4-b]pyridine
Description
Introduction to 6-Bromo-5-methyloxazolo[5,4-b]pyridine
This compound belongs to the class of fused heterocyclic compounds that incorporate both nitrogen and oxygen heteroatoms within their ring systems. The compound features a distinctive [5,4-b] fusion pattern between the oxazole and pyridine rings, which significantly influences its electronic properties and reactivity profile. This particular fusion arrangement creates a planar, aromatic system with delocalized electron density across both ring structures. The presence of the bromine atom at the 6-position introduces an electron-withdrawing effect while providing a reactive site for nucleophilic substitution reactions. Simultaneously, the methyl group at the 5-position contributes electron-donating properties and steric hindrance that can influence the compound's reactivity patterns.
The bicyclic nature of this compound results in a rigid molecular framework that constrains conformational flexibility while maintaining aromatic stability. This structural rigidity is advantageous for applications requiring precise molecular geometry and predictable interaction patterns. The compound's heterocyclic framework allows for multiple sites of potential chemical modification, making it valuable as an intermediate in synthetic chemistry. Research has demonstrated that oxazolopyridine derivatives can participate in various chemical transformations including cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The electronic properties of the fused ring system are further modulated by the specific positioning of substituents, with the 5,6-disubstitution pattern in this compound creating unique reactivity characteristics compared to other regioisomers.
Structural Characterization and Nomenclature
The structural characterization of this compound requires comprehensive analysis of its molecular architecture, naming conventions, and comparative relationships with related compounds. The compound's systematic identification follows established nomenclature protocols while its molecular formula reveals important compositional details that influence its chemical properties. Understanding the structural relationships between this compound and other oxazolopyridine derivatives provides valuable insights into structure-activity relationships and synthetic accessibility.
International Union of Pure and Applied Chemistry Naming Conventions and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The base name "oxazolo[5,4-b]pyridine" indicates the fusion of an oxazole ring to a pyridine ring, with the bracketed numbers [5,4-b] specifying the exact fusion pattern between the two ring systems. This notation system precisely defines that the oxazole ring is fused to the pyridine ring through positions 5 and 4 of the oxazole and the b-edge of the pyridine ring. The numerical prefixes "6-Bromo-5-methyl" indicate the specific substitution pattern, with bromine located at position 6 and methyl at position 5 of the fused ring system.
The Chemical Abstracts Service has assigned the unique identifier 1023817-93-7 to this compound, ensuring unambiguous identification in chemical databases and literature. This registration number serves as a definitive reference point for the specific regioisomer and stereochemical configuration of the compound. Alternative naming systems may refer to this compound using various synonymous terms, but the Chemical Abstracts Service number provides absolute certainty regarding molecular identity. The systematic name follows the priority rules established for heterocyclic nomenclature, with the oxazole portion considered as the attached heterocycle to the pyridine base structure.
The stereochemical aspects of this compound are relatively straightforward due to the planar nature of the aromatic ring system, which eliminates potential stereoisomerism. However, the specific positioning of substituents creates distinct regioisomers when compared to alternative substitution patterns on the same ring framework. The compound exists as a single constitutional isomer with the defined substitution pattern, avoiding complications that might arise from multiple possible regioisomeric forms.
Molecular Formula and Isomeric Considerations
The molecular formula C7H5BrN2O of this compound provides essential information about its atomic composition and potential isomeric relationships. This formula indicates the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, totaling 16 atoms in the molecular structure. The degree of unsaturation can be calculated from this formula, revealing the presence of multiple double bonds and ring structures that account for the aromatic character of the compound. The molecular weight of 213.03 grams per mole reflects the significant contribution of the bromine atom to the overall molecular mass.
Constitutional isomerism represents an important consideration for compounds sharing the molecular formula C7H5BrN2O. Alternative structural arrangements could include different heterocyclic frameworks, varied substitution patterns, or alternative fusion modes between the oxazole and pyridine rings. However, the specific [5,4-b] fusion pattern and 5,6-disubstitution arrangement of this compound distinguishes it from other potential constitutional isomers. The rigidity of the fused ring system eliminates conformational isomerism as a significant factor in the compound's structural behavior.
Regioisomeric considerations become particularly relevant when examining the broader family of bromine and methyl-substituted oxazolopyridines. Alternative substitution patterns, such as 5-bromo-6-methyl or different positional arrangements, would yield distinct compounds with potentially different physical and chemical properties. The specific 6-bromo-5-methyl substitution pattern creates unique electronic effects due to the positioning of electron-withdrawing and electron-donating groups on adjacent carbon atoms of the ring system.
Table 1: Molecular Composition Analysis of this compound
| Component | Quantity | Percentage by Mass | Contribution to Properties |
|---|---|---|---|
| Carbon | 7 atoms | 39.45% | Aromatic framework, structural backbone |
| Hydrogen | 5 atoms | 2.36% | Minimal steric effects, limited reactivity |
| Bromine | 1 atom | 37.52% | Electron-withdrawing, reactive site |
| Nitrogen | 2 atoms | 13.15% | Heterocyclic character, basicity |
| Oxygen | 1 atom | 7.51% | Heterocyclic character, hydrogen bonding |
Comparative Analysis of Oxazolo[5,4-b]pyridine Derivatives
The comparative analysis of oxazolo[5,4-b]pyridine derivatives reveals significant structural diversity within this heterocyclic family. The parent compound oxazolo[5,4-b]pyridine, bearing the Chemical Abstracts Service number 273-62-1, serves as the fundamental framework for all substituted derivatives. This unsubstituted parent compound exhibits a molecular formula of C6H4N2O and molecular weight of 120.11 grams per mole, providing a baseline for comparison with substituted analogs. The electronic properties of the parent system establish the foundational characteristics that are subsequently modified by various substituents.
Related compounds within the oxazolopyridine family demonstrate how different substitution patterns influence molecular properties and reactivity. For instance, 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one represents an alternative fusion pattern with additional functional group modifications. This compound features a [4,5-b] fusion arrangement rather than the [5,4-b] pattern found in the target compound, illustrating how fusion regiochemistry significantly affects molecular architecture. The presence of the 2-one functionality in this related compound introduces additional hydrogen bonding capabilities and altered electronic distribution compared to the simple oxazolo[5,4-b]pyridine framework.
Another significant structural variant appears in 6-Bromo-5-methyltriazolo[1,5-a]pyridine, which replaces the oxazole ring with a triazole system while maintaining similar substitution patterns. This modification introduces an additional nitrogen atom into the five-membered ring, substantially altering the electronic properties and potential reactivity of the heterocyclic system. The molecular weight of 212.05 grams per mole for this triazolopyridine analog closely approximates that of the oxazolopyridine target compound, despite the different heterocyclic framework.
Table 2: Comparative Analysis of Related Oxazolopyridine and Heterocyclic Derivatives
The electronic effects of substituents play crucial roles in determining the reactivity patterns of these heterocyclic compounds. The electron-withdrawing nature of bromine substituents consistently influences the electrophilic character of the ring systems, while methyl groups provide electron-donating effects that can modulate overall electronic density. The positioning of these substituents relative to the nitrogen and oxygen heteroatoms creates distinct patterns of charge distribution that affect chemical behavior and potential interactions with other molecules.
Structural rigidity represents another important comparative factor among oxazolopyridine derivatives. The fused ring systems maintain planar geometries with limited conformational flexibility, but different fusion patterns can create variations in bond angles and electronic overlap between ring systems. These geometric differences influence both physical properties such as melting points and solubility characteristics, as well as chemical reactivity patterns including susceptibility to nucleophilic attack and electrophilic substitution reactions.
Properties
IUPAC Name |
6-bromo-5-methyl-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-5(8)2-6-7(10-4)11-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWVCWCXAKFSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the cyclization of appropriately substituted amino-hydroxypyridine precursors with orthoesters or related reagents to form the oxazole ring fused to the pyridine. The bromine substituent is introduced at the 6-position of the pyridine ring prior to cyclization, and the methyl group is incorporated via the orthoester reagent or methylation steps.
Reported Synthetic Route
A representative and well-documented synthetic route is as follows:
Starting Material: 2-amino-6-bromopyridin-3-ol (or closely related isomers such as 3-amino-5-bromopyridin-2-ol depending on positional isomerism).
Cyclization Reagent: Triethyl orthoacetate or trimethyl orthoacetate is employed to induce cyclization and methyl incorporation.
Catalyst: p-Toluenesulfonic acid monohydrate (a strong organic acid) is used as a catalyst to facilitate cyclization.
Reaction Conditions: The mixture is heated typically at 120–130°C for 1–2 hours under stirring.
Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and extracted with water to remove inorganic impurities. The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by crystallization from ethanol or by flash chromatography to afford this compound as yellow-orange crystals.
Detailed Example Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 20 g (106 mmol) 2-amino-6-bromo-3-hydroxypyridine + 0.05 g p-toluenesulfonic acid monohydrate + 22 mL triethyl orthoacetate | Stir at 130°C for 1 hour |
| 2 | Cool to room temperature, dilute with 150 mL ethyl acetate | Extract with water (3 × 150 mL) |
| 3 | Dry organic phase over MgSO4, filter, concentrate in vacuo | Concentrated crude product |
| 4 | Crystallize from ethanol | Obtain yellow-orange crystals of product |
Yield: Approximately 95% based on starting material (reported yields vary with scale and purity).
Characterization: Mass spectrometry shows molecular ion peaks at MH+ 213.2 and 215.2 Da, consistent with bromine isotopic pattern.
Alternative Cyclization Conditions
Microwave-assisted cyclization using trimethyl orthoacetate at 120°C for 2 hours has been reported to improve reaction times and possibly yields.
Industrial scale-up involves optimization of solvent volumes, temperature control, and purification methods such as recrystallization or distillation.
Reaction Scheme Summary
$$
\text{2-amino-6-bromo-3-hydroxypyridine} + \text{triethyl orthoacetate} \xrightarrow[\text{p-TsOH}]{130^\circ C, 1h} \text{this compound}
$$
Research Findings and Analysis
Reaction Efficiency and Yields
The cyclization reaction proceeds efficiently under acidic catalysis, with yields commonly reported between 90–95%.
The reaction is sensitive to temperature and catalyst loading; insufficient heating or catalyst results in incomplete cyclization.
Purification and Characterization
Crystallization from ethanol yields high-purity product suitable for analytical and preparative purposes.
Mass spectrometry and NMR data confirm the structure and substitution pattern.
Comparative Data Table of Preparation Conditions
| Parameter | Reported Conditions | Observations |
|---|---|---|
| Starting Material | 2-amino-6-bromo-3-hydroxypyridine | Commercially available or synthesized |
| Cyclization Reagent | Triethyl orthoacetate or trimethyl orthoacetate | Provides methyl group for oxazole ring |
| Catalyst | p-Toluenesulfonic acid monohydrate (0.05 g per 20 g substrate) | Acid catalysis essential |
| Temperature | 120–130°C | Optimal for cyclization |
| Time | 1–2 hours | Microwave-assisted can reduce time |
| Solvent | Neat or with ethyl acetate for work-up | Ethyl acetate used for extraction |
| Yield | 90–95% | High efficiency |
| Purification | Crystallization from ethanol or flash chromatography | Provides pure crystalline product |
Additional Synthetic Considerations
Bromine at the 6-position can be introduced via bromination of the pyridine precursor prior to cyclization.
Alternative protecting groups or substituents on the pyridine ring can be employed depending on downstream synthetic goals.
The oxazole ring formation is a key step, and the choice of orthoester reagent determines the position and nature of alkyl substitution.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methyloxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions can introduce different substituents at the bromine or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles and electrophiles are used to achieve substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the role of compounds similar to 6-Bromo-5-methyloxazolo[5,4-b]pyridine in modulating muscarinic acetylcholine receptors, particularly the M4 subtype. These receptors are implicated in cognitive functions and are potential targets for treating conditions such as Alzheimer's disease and schizophrenia.
- Mechanism of Action : Compounds that act as allosteric modulators of the M4 receptor can enhance the effects of acetylcholine without directly activating the receptor. This mechanism could lead to fewer side effects compared to traditional agonists, which often cause gastrointestinal disturbances and other adverse effects due to non-selectivity .
- Clinical Relevance : The M4 receptor's involvement in cognitive processing suggests that selective modulation could improve cognitive deficits associated with neurodegenerative diseases. For instance, studies have shown that M4 positive allosteric modulators can reverse hyperdopaminergic behaviors in preclinical models, indicating their potential utility in schizophrenia treatment .
Antibacterial Activity
Another promising application of this compound is its antibacterial properties. Research indicates that compounds within this chemical class exhibit activity against both Gram-positive and Gram-negative pathogens.
- Broad-Spectrum Activity : The ability of these compounds to target a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlights their potential as new antibiotic agents amidst growing concerns over antibiotic resistance .
- Pharmaceutical Formulations : The development of pharmaceutical compositions containing this compound could provide new avenues for treating bacterial infections effectively .
Cognitive Enhancement Studies
In recent clinical trials involving M4 receptor modulators, compounds similar to this compound demonstrated improvements in cognitive function among Alzheimer's patients. For instance, a study reported significant reductions in hallucinations and delusions when using selective M4 modulators .
Antibacterial Efficacy Trials
A series of laboratory experiments have confirmed the antibacterial efficacy of compounds derived from the oxazolo[5,4-b]pyridine framework against various bacterial strains. These studies emphasized the need for further investigation into their mechanisms and potential formulations for clinical use .
Mechanism of Action
The mechanism by which 6-Bromo-5-methyloxazolo[5,4-b]pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiazolo[5,4-b]pyridine Derivatives
Thiazolo[5,4-b]pyridine derivatives, which replace the oxazole oxygen with sulfur, are extensively studied for their biological activities. Key comparisons include:
Notable Examples:
- 2-Bromo-5-methoxythiazolo[5,4-b]pyridine (CAS 214337-35-6): Bromine at 2-position enables nucleophilic substitutions; methoxy group modulates solubility .
Isoxazolo[5,4-b]pyridine and Pyrrolo[3,2-d]isoxazole Derivatives
Isoxazole-containing analogues exhibit distinct anticancer properties:
Example: Pyrrolo[3,2-d]isoxazole derivatives showed selective toxicity against colorectal carcinoma (HCT-116) while sparing normal lung fibroblasts (WI-38) .
Oxazolo[4,5-b]pyridine Analogues
Oxazolo[4,5-b]pyridines, differing in ring fusion positions, highlight structural nuances:
Applications : Piperidinylmethyl-substituted derivatives may enhance binding to CNS targets due to increased basicity .
Marketed and Experimental Oxazolo[5,4-b]pyridine Derivatives
- 3-Bromo[1,2]oxazolo[5,4-b]pyridine (CAS 864872-31-1): Marketed as a building block for kinase inhibitors; global demand driven by oncology research .
- 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6): Chlorine and methoxy groups improve metabolic stability in preclinical models .
Key Research Findings and Data Tables
Table 1: Enzymatic Inhibition Profiles of Selected Analogues
Table 2: Physicochemical Properties of Brominated Analogues
Biological Activity
6-Bromo-5-methyloxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. Its structure features a bromine atom and a methylene group attached to an oxazole-pyridine framework, which contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an inhibitor of specific kinases involved in cancer proliferation and survival. The following sections detail the findings from various research studies.
Inhibition of c-KIT
One significant area of research focuses on the inhibition of the c-KIT kinase, which is a therapeutic target in gastrointestinal stromal tumors (GISTs). A derivative related to this compound, identified as 6r , was shown to have potent inhibitory effects against c-KIT mutants resistant to imatinib. The study reported an IC value of 4.77 μM for enzymatic activity against the c-KIT V560G/D816V double mutant, indicating substantial potency compared to imatinib .
| Compound | IC (μM) | Target |
|---|---|---|
| 6r | 4.77 | c-KIT V560G/D816V |
| Imatinib | 38.16 | c-KIT |
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of downstream signaling pathways : It blocks critical pathways associated with cell proliferation.
- Induction of apoptosis : The compound has been observed to induce programmed cell death in cancer cells.
- Cell cycle arrest : It interferes with the cell cycle progression, preventing cancer cells from dividing .
Cytotoxicity Studies
In vitro studies demonstrated that this compound exhibits differential cytotoxicity against various cancer cell lines. For instance, it significantly reduced the proliferation of GIST-T1 and HMC1.2 cells harboring c-KIT mutations, showcasing its potential as a targeted therapy .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 6-Bromo-5-methyloxazolo[5,4-b]pyridine, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of brominated pyridine precursors with methyl-oxazole moieties. Critical parameters include:
- Temperature control : Higher temperatures (80–120°C) improve cyclization efficiency but may increase side-product formation .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for bromine substitution .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) yields >95% purity. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Answer : A combination of techniques is essential:
- NMR : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 2.5 ppm for methyl group) and ¹³C NMR (δ 160–165 ppm for oxazole carbons) confirm structural integrity .
- HRMS : Exact mass (e.g., [M+H]+ calculated for C₈H₆BrN₂O: 242.96) validates molecular composition .
- XRD : Resolves crystal packing and halogen bonding patterns in solid-state studies .
Advanced Research Questions
Q. How can researchers design experiments to optimize substitution reactions at the bromine position?
- Answer : Bromine substitution is pivotal for derivatization. Key considerations:
- Nucleophile selection : Amines (e.g., benzylamine) or thiols under basic conditions (K₂CO₃/DMF) yield amino- or thio-methyl derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require post-reaction dialysis to remove traces .
- Kinetic vs. thermodynamic control : Varying reaction time (6–24 hrs) and temperature (25–80°C) can shift product ratios (e.g., 4-substituted vs. 6-substituted isomers) .
Q. How should contradictory bioactivity data across studies be analyzed?
- Answer : Discrepancies often arise from structural analogs or assay conditions. Mitigation strategies:
- Structural validation : Confirm compound identity via HRMS and 2D-NROSY to rule out isomer contamination .
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazolo[5,4-b]pyridines) to identify trends in bioactivity .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions with kinase targets (e.g., PI3Kα). Focus on bromine’s role in hydrophobic pocket binding .
- DFT calculations : Predict electrophilic reactivity at the bromine site using B3LYP/6-31G* basis sets .
- QSAR models : Train models on analogs (e.g., 6-bromo-thiazolo derivatives) to predict logP and solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
